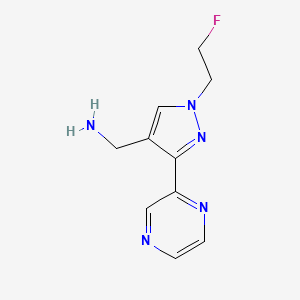

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKWDJPTZJKOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic compound with notable potential in medicinal chemistry, particularly due to its structural properties that include a pyrazole and a pyrazine ring. This compound is being studied for its biological activity, including its effects on various molecular targets, which may lead to therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be described by the following chemical formula:

Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Introduction of the Fluoroethyl Group : This is done via alkylation with a fluoroethyl halide under basic conditions.

- Attachment of the Pyrazinyl Group : Accomplished through coupling reactions.

- Final Modifications : These may include reductions or substitutions to enhance biological activity or stability.

The biological activity of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, triggering various biochemical pathways that may lead to therapeutic effects.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties:

- In vitro Studies : Various derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation. For instance, related pyrazole compounds have been documented to inhibit cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with mean growth percentages significantly lower than control groups .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 54.25 |

| Compound B | HeLa | 38.44 |

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications:

- Inhibition of TNF-alpha Release : Some analogs have demonstrated the ability to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives, including:

- High Throughput Screening : A study identified selective inhibitors of p38 MAP kinase derived from pyrazole scaffolds, demonstrating their potential in modulating inflammatory pathways .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyrazole ring that enhance biological activity, suggesting that modifications can significantly impact efficacy against various targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, a comparison with related compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine | Chlorine substitution | Moderate anticancer activity |

| 1-(2-Bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine | Bromine substitution | Lower potency compared to fluoroethyl derivative |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at positions 1, 3, and 4, which influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Comparison

Key Research Findings

Substituent Impact on Lipophilicity :

- Chlorophenyl (logP ~2.2) and thiophenyl (logP ~1.3) analogs are more lipophilic than the target compound (logP ~1.5), affecting membrane permeability and CNS penetration .

- The pyrazine ring balances lipophilicity with polar interactions, making the target compound suitable for both aqueous and hydrophobic environments .

Synthetic Feasibility :

- Fluorinated pyrazole derivatives often require specialized reagents (e.g., 1-bromo-2-fluoroethane) and Pd-catalyzed couplings, as described in and .

Vorbereitungsmethoden

Formation of the Pyrazole Ring

The pyrazole ring is typically constructed by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. This classical approach is well-established in heterocyclic chemistry and provides a versatile scaffold for further functionalization.

- Reaction type: Cyclization of hydrazine derivatives with β-diketones or β-ketoesters.

- Conditions: Often carried out under reflux in ethanol or other polar solvents.

- Catalysts: Acidic or basic catalysts may be used to promote cyclization.

- Yield considerations: Reaction time and temperature are optimized to maximize yield while minimizing side products.

This step yields a pyrazole intermediate that serves as the foundation for subsequent modifications.

Incorporation of the 2-Fluoroethyl and Methanamine Groups

The final functionalization involves alkylation reactions to introduce the 2-fluoroethyl substituent and the methanamine group.

- Reaction type: Alkylation of the pyrazole nitrogen or carbon with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

- Conditions: Controlled temperature (often 0–50°C) to avoid decomposition or side reactions.

- Bases: Mild bases such as potassium carbonate or sodium hydride are employed to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

- Purification: Column chromatography or recrystallization is used to isolate the pure product.

This step is critical for imparting the compound's lipophilicity and biological activity.

Industrial Scale Considerations

For large-scale synthesis, process optimization focuses on:

- Catalyst selection: To improve turnover numbers and reduce costs.

- Solvent recycling: To minimize environmental impact.

- Reaction time and temperature: Balancing throughput and yield.

- Safety protocols: Handling of fluorinated reagents and amines requires strict safety measures.

Purification techniques such as crystallization or preparative HPLC are adapted to ensure pharmaceutical-grade purity.

Summary of Key Reaction Parameters

| Step | Reaction Type | Typical Conditions | Catalysts/Bases | Solvents | Yield Range (%) |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclization | Reflux, ethanol, 4–8 hours | Acid/base catalysts | Ethanol, methanol | 70–90 |

| Pyrazine ring introduction | Condensation / Coupling | 80°C, inert atmosphere, 5–7 hrs | Pd(PPh3)4 or equivalents | DMF, DMSO | 65–85 |

| Alkylation (2-fluoroethyl + amine) | N-alkylation | 0–50°C, 2–12 hours | K2CO3, NaH | Acetonitrile, DMF | 60–80 |

Research Findings and Optimization Notes

- The use of palladium-catalyzed cross-coupling for pyrazine introduction has been shown to improve regioselectivity and yield compared to classical condensation methods.

- Alkylation with 2-fluoroethyl halides requires careful control of base strength and temperature to prevent elimination side reactions and decomposition of the fluoroethyl group.

- Solvent polarity significantly affects the rate and selectivity of cyclization and alkylation steps; polar aprotic solvents favor alkylation, while protic solvents facilitate cyclization.

- Environmental and safety considerations have led to the exploration of greener catalysts such as Gadolinium(III) trifluoromethanesulfonate for related pyrazole derivatives, offering shorter reaction times and higher yields under milder conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.